molecular formula C10H5Cl2NO2 B1405609 1,3-Dichloroisoquinoline-6-carboxylic acid CAS No. 1416712-68-9

1,3-Dichloroisoquinoline-6-carboxylic acid

Cat. No. B1405609
M. Wt: 242.05 g/mol
InChI Key: KTZMHKYHEQOTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloroisoquinoline-6-carboxylic acid (DCIQ) is a versatile compound with numerous applications in scientific research. It is an organic acid derived from 1,3-dichloroisoquinoline, a heterocyclic molecule that contains a nitrogen atom in its ring structure. DCIQ has been extensively studied in the areas of synthetic organic chemistry, biochemistry, and pharmacology. It has been used in a variety of laboratory experiments, including the synthesis of drug analogs and the study of enzyme-catalyzed reactions.

Scientific Research Applications

  • Synthesis of Axially Chiral Compounds

    • The compound serves as a precursor in the synthesis of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes. This is achieved through Suzuki cross-coupling, followed by construction of the imidazo[1,5-b]isoquinoline ring and alkylation, leading to imidazolium salts fused into a biaryl skeleton (Grande-Carmona et al., 2015).
  • Formation of N,N-Chelate Ligands and Isoquinolines

    • 1,3-Dichloroisoquinoline is employed in the differential reactivity of its carbon-chlorine bonds, which facilitates the creation of N,N-chelate ligands and 1,3-disubstituted isoquinolines. Specific reactions include coupling with arylboronic acids and nickel-catalyzed reactions with Grignard reagents (Ford et al., 1997).
  • Antibacterial Activity Studies

    • Research into the structure-activity relationships of antibacterial monosubstituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids has led to the synthesis of 6,7,8-polysubstituted compounds, including derivatives of 1,3-dichloroisoquinoline. These studies are crucial for developing new antibacterial agents (Koga et al., 1980).
  • Synthesis of Organotin Carboxylates

    • 1,3-Dichloroisoquinoline-6-carboxylic acid derivatives are used in synthesizing organotin carboxylates, which are studied for their crystal structures and characteristics. Such compounds have potential applications in materials science and coordination chemistry (Xiao et al., 2013).
  • Mass Spectrometric Studies

    • The compound is involved in mass spectrometric studies, particularly in the gas-phase formation of carboxylic acids after collision-induced dissociation. This has implications in the characterization of drug candidates and metabolic products in clinical analysis (Thevis et al., 2008).
  • Synthesis of Novel Compounds for Antimicrobial Studies

    • Research into quinolone analogs employs 1,3-dichloroisoquinoline as a starting material for synthesizing novel compounds with potential antimicrobial applications (Kurasawa et al., 2014).

properties

IUPAC Name

1,3-dichloroisoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-8-4-6-3-5(10(14)15)1-2-7(6)9(12)13-8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZMHKYHEQOTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloroisoquinoline-6-carboxylic acid

CAS RN

1416712-68-9
Record name 1,3-Dichloroisoquinoline-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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